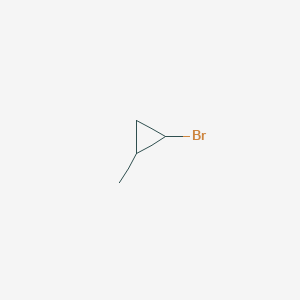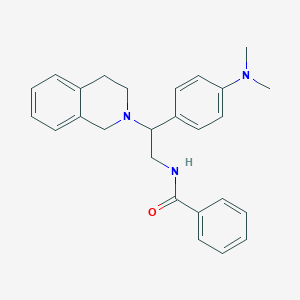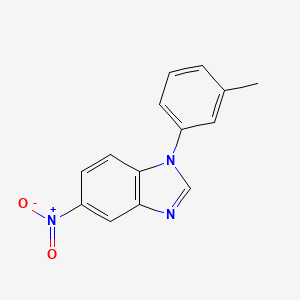
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is a hybrid of two well-known chemical classes, phenothiazine, and purine. Phenothiazines are widely used in the treatment of psychiatric disorders, while purines are known for their role in DNA and RNA synthesis. The combination of these two chemical classes has resulted in a compound that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer properties by inhibiting the activity of various enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone in lab experiments is its potent anti-cancer properties. This compound has shown promising results in various cancer cell lines and can be used as a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability.
Direcciones Futuras
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has shown promising results in various scientific studies. However, there is still much to be explored in terms of its potential applications. Some of the future directions for research on this compound include:
1. Further studies on the mechanism of action of this compound in cancer cells.
2. Development of novel drug delivery systems to improve the bioavailability of this compound.
3. Exploration of the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases.
4. Investigation of the potential side effects of this compound in animal models.
Conclusion:
In conclusion, 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has shown promising results in various scientific studies. This compound has potent anti-cancer properties and can be used as a potential therapeutic agent for cancer treatment. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential applications of this compound and to develop novel drug delivery systems to improve its bioavailability.
Métodos De Síntesis
The synthesis of 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone involves a two-step reaction. The first step involves the reaction of 10-chlorophenothiazine with potassium thioacetate to form 10-(thioacetate)phenothiazine. The second step involves the reaction of 10-(thioacetate)phenothiazine with 6-mercaptopurine in the presence of potassium carbonate to form 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone.
Aplicaciones Científicas De Investigación
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-phenothiazin-10-yl-2-(7H-purin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS2/c25-16(9-26-19-17-18(21-10-20-17)22-11-23-19)24-12-5-1-3-7-14(12)27-15-8-4-2-6-13(15)24/h1-8,10-11H,9H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYGWJLCVDTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2624524.png)
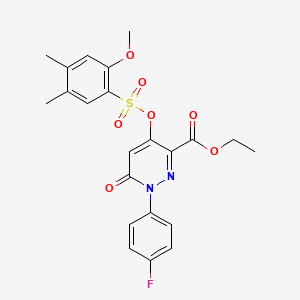
![2-isopropyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2624526.png)

![2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2624529.png)
![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)
![5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624534.png)
![(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2624535.png)
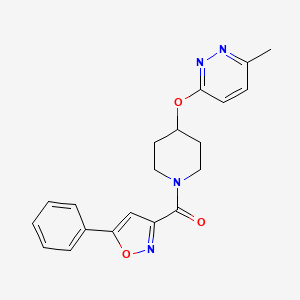

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
